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Compound of Interest |

Compound Name: Z-LEU-MET-OH
CAS No.: 18830-16-5
Cat. No.: B096783
. J

Executive Summary

Z-Leu-Met-OH (N-benzyloxycarbonyl-L-leucyl-L-methionine) is a critical dipeptide intermediate
often employed in the synthesis of protease inhibitors, formylated peptides (e.g., f-Met-Leu-Phe
analogues), and enzyme substrates.[1] Its structural integrity is defined by the hydrophobic
leucine side chain, the sulfur-containing methionine thioether, and the acid-labile
benzyloxycarbonyl (Z or Cbz) protecting group.

This guide provides a rigorous spectroscopic profile for Z-Leu-Met-OH, synthesizing data from
nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
It is designed to serve as a self-validating reference for confirmation of identity and purity in
synthetic workflows.
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Compound Attribute Details
(2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-
IUPAC Name methylpentanoyllamino]-4-
methylsulfanylbutanoic acid
CAS Number 18830-16-5
C
H
Molecular Formula N
)
S
Molecular Weight 396.50 g/mol
Appearance White to off-white crystalline powder

Molecular Architecture & Theoretical Basis

The spectroscopic signature of Z-Leu-Met-OH is dictated by three distinct structural domains.

Understanding these domains is essential for interpreting the spectral data:

o Z-Group (N-terminus): Provides strong aromatic signals in NMR and characteristic

carbamate carbonyl bands in IR.

e Leucine Residue: Contributes high-field aliphatic multiplets and diastereotopic methyl

signals.

e Methionine Residue (C-terminus): Features the distinct S-methyl singlet and the free

carboxylic acid, which significantly influences the chemical shift of the

-proton depending on pH and solvent.

Mass Spectrometry (MS) Profiling
lonization & Fragmentation Logic
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In Electrospray lonization (ESI) positive mode, Z-Leu-Met-OH typically forms a protonated
molecular ion

and a sodiated adduct

. Fragmentation patterns (MS/MS) follow standard peptide bond cleavage rules, primarily
generating b-ions (N-terminal fragments) and y-ions (C-terminal fragments).

Expected MS Data

lon Type m/z (Monoisotopic) Interpretation

Protonated molecular ion
(Base Peak).

397.2

Sodium adduct, common in
419.2
non-desalted samples.

Tropylium ion (C
H
Fragment 91.1
), characteristic of the Z-group

benzyl moiety.

b
ion: [Z-Leu]
Fragment 262.1
acylium ion. Cleavage at Leu-

Met amide bond.

Methionine immonium ion

minus NH
Fragment 104.0
(characteristic of Met side

chain loss).

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways expected in collision-
induced dissociation (CID).

© 2026 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b096783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Amide Bond bl lon (Z-Leu+)
Cleavage m/z 262.1

Amide Bond
[M+H]+ Cleavage y1 lon (Met-OH)
m/z 397.2 m/z 150.1

Z-group
Fragmentation

Secondary
Loss

Tropylium (Benzyl)
m/z 91.1

>
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Figure 1: Predicted ESI-MS/MS fragmentation pathway for Z-Leu-Met-OH.

Infrared Spectroscopy (IR) Fingerprinting

IR spectroscopy is particularly useful for verifying the integrity of the Z-protecting group and the
carboxylic acid state.

Functional Group Analysis[4]

e Amide A (NH Stretch): A broad band at 3300-3350 cm

indicates hydrogen-bonded N-H stretching.

e Carbonyl Region (1650-1750 cm

): This is the most diagnostic region.

o 1715-1690 cm

: Urethane C=0 stretch (Z-group).

o 1720-1700 cm

: Free carboxylic acid C=0 stretch (often overlaps with urethane).

o 1660-1650 cm

: Amide | band (Peptide bond C=0).
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o 1550-1530 cm

: Amide Il band (N-H bend/C-N stretch).

Frequency (cm

Assignment Structural Origin
)
3300 (br) (N-H) Amide/Urethane NH
Aliphatic CH
2950-2850 (C-H) /CH
(Leu/Met side chains)
1715 (C=0) Z-carbamate & -COOH (dimer)
1655 (C=0) Amide | (Leu-Met bond)
1540 (N-H) Amide I
Mono-substituted benzene ring
695 & 740 C-H
(C-H) (-group)

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR data presented below assumes a solvent of DMSO-d

at 300 K. This solvent is preferred for peptides to prevent aggregation and exchange of amide
protons.

H NMR Assignment Strategy

The spectrum is characterized by the distinct aromatic region (Z-group), the downfield amide
protons, and the aliphatic side chains.

Key Diagnostic Signals:

o Z-Methylene: A sharp singlet (or AB quartet) near 5.0 ppm.
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o Met Methyl: A sharp singlet near 2.0 ppm (distinct from solvent peaks).

e Leu Methyls: Two doublets (appearing as a dd or m) near 0.85 ppm.

H NMR Data Table (DMSO-d )
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Coupling (
Multiplicit Integral Assignment
)
12.60 brs 1H -COOH Exchangeable
8.15 d 1H Met-NH Hz
7.50 d 1H Leu-NH (Z-NH) Hz
Z-Aromatic (Ph-
7.30-7.38 m 5H -
H)
5.03 s 2H Z-CH .
Met
4.35 m 1H -
-CH
Leu
4.08 m 1H -
-CH
Met
2.45 t 2H -
-CH
2.02 s 3H Met S-CH Singlet
Met
1.90/1.75 m 2H Complex m
-CH
Leu
1.60 m 1H -
-CH
Leu
1.45 m 2H -
-CH
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Leu

0.88/0.84 dd 6H Hz

> Note: Chemical shifts may vary by

0.05 ppm depending on concentration and temperature. The COOH proton is often broad or
invisible if the sample contains residual water.

NMR Assignment Workflow

The following workflow describes the logic for assigning the spectrum of an unknown sample
suspected to be Z-Leu-Met-OH.

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b096783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: Acquire 1H NMR

(DMSO-d6)

Check 7.3 ppm:
5H Multiplet?

es (Z-group present)

Check 5.0 ppm:
2H Singlet?

es (Benzyl CH2 present)

Check 2.0 ppm:
3H Singlet (S-Me)?

es (Met present)

Check 0.85 ppm:
6H Doublet (Leu-Me)?

es (Leu present)

Confirm Structure:

Z-Leu-Met-OH

Click to download full resolution via product page
Figure 2: Step-by-step logic for NMR structural confirmation.

Experimental Protocols
Sample Preparation for NMR

* Mass: Weigh approximately 5-10 mg of Z-Leu-Met-OH.
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Solvent: Add 600 pL of DMSO-d

(99.9% D).

o Why DMSO? Z-Leu-Met-OH is hydrophobic due to the Z-group and Leu side chain; CDCI
may cause broadening of amide peaks due to aggregation.
Tube: Transfer to a clean 5 mm NMR tube.

Acquisition: Acquire 16—32 scans with a 1-second relaxation delay to ensure quantitative
integration of the methyl singlets.

Quality Control & Troubleshooting

» Impurity - Methionine Sulfoxide: If a singlet appears at ~2.6 ppm, the methionine sulfur has
oxidized to the sulfoxide (

). This is a common degradation product in older samples.

Impurity - Benzyl Alcohol: If the Z-group cleavage has occurred, a singlet at 4.5 ppm (Benzyl
alcohol CH

) may appear distinct from the urethane CH
at 5.0 ppm.

Racemization: Check the

-proton signals. Splitting or "shouldering” of the

-proton multiplets often indicates racemization (D-Leu or D-Met contaminants), usually
appearing slightly upfield or downfield of the main L-L isomer peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. DL-LEUCYL-GLYCINE | 615-82-7 [chemicalbook.com]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of Z-
Leu-Met-OH]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096783#spectroscopic-data-nmr-ir-ms-of-z-leu-met-
oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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